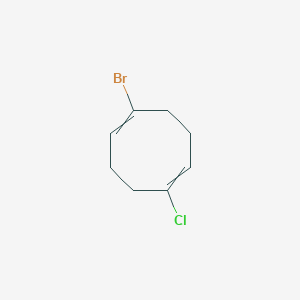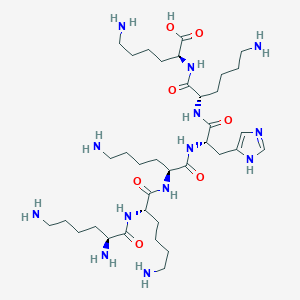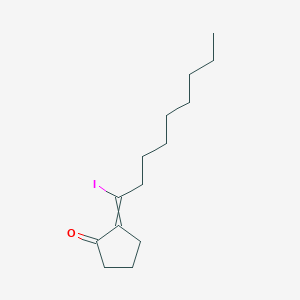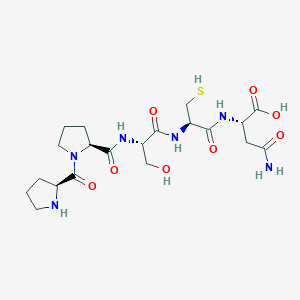![molecular formula C12H15NO B14191600 2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol CAS No. 922191-57-9](/img/structure/B14191600.png)
2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol is a chemical compound that belongs to the class of phenolic compounds. Phenolic compounds are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a tetrahydropyridine ring, which is a six-membered ring containing one nitrogen atom and one double bond, fused to a phenol group. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction, where a suitable precursor such as a halogenated phenol reacts with a tetrahydropyridine derivative under basic conditions. The reaction typically requires a strong base like sodium hydroxide (NaOH) and is carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes. For example, palladium-catalyzed cross-coupling reactions can be employed to couple a halogenated phenol with a tetrahydropyridine derivative. This method offers high yields and selectivity, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for bromination or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Brominated or nitrated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Wirkmechanismus
The mechanism of action of 2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and interactions with biological molecules. In biological systems, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetone: An organic compound with a similar phenolic structure but different functional groups.
2,6-Dimethylphenol: Another phenolic compound with methyl groups attached to the aromatic ring
Uniqueness
2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol is unique due to the presence of the tetrahydropyridine ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other phenolic compounds and contributes to its specific reactivity and applications .
Eigenschaften
CAS-Nummer |
922191-57-9 |
|---|---|
Molekularformel |
C12H15NO |
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
2-[(6S)-6-methyl-2,5-dihydro-1H-pyridin-6-yl]phenol |
InChI |
InChI=1S/C12H15NO/c1-12(8-4-5-9-13-12)10-6-2-3-7-11(10)14/h2-7,13-14H,8-9H2,1H3/t12-/m0/s1 |
InChI-Schlüssel |
OORARNWRYVQACW-LBPRGKRZSA-N |
Isomerische SMILES |
C[C@]1(CC=CCN1)C2=CC=CC=C2O |
Kanonische SMILES |
CC1(CC=CCN1)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(3-Phenylprop-2-yn-1-yl)oxy]-4-(2,4,6-trimethylphenyl)but-3-yn-2-one](/img/structure/B14191523.png)


![3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one](/img/structure/B14191554.png)
![3-Cyclohexyl-N-phenyl-2-propyl-3H-imidazo[4,5-G]quinazolin-8-amine](/img/structure/B14191557.png)


![2-Amino-5-{[(6-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14191576.png)



![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-3-(4-pyrimidinyl)-](/img/structure/B14191605.png)
